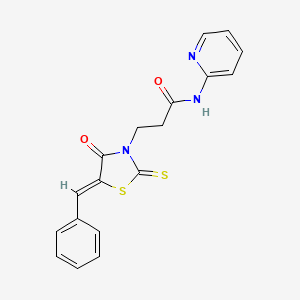

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide

Description

Properties

IUPAC Name |

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c22-16(20-15-8-4-5-10-19-15)9-11-21-17(23)14(25-18(21)24)12-13-6-2-1-3-7-13/h1-8,10,12H,9,11H2,(H,19,20,22)/b14-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIYJBPHPLZIAA-OWBHPGMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the thiazolidinone class, which is known for various therapeutic effects, including anti-inflammatory and antimicrobial properties. The purpose of this article is to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C13H11N3O3S2

- Molecular Weight : 293.36 g/mol

- CAS Number : 1266675-59-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In a study assessing the antibacterial activity against multiple strains of bacteria, it was found that compounds similar to (Z)-3-(5-benzylidene...) demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing promising results for further development as antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Antifungal Activity

In addition to antibacterial effects, this compound also exhibits antifungal properties. Studies have shown that it can inhibit the growth of various Candida species, which are significant pathogens in immunocompromised patients.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida glabrata | 32 |

3. Enzyme Inhibition

One of the notable biological activities of (Z)-3-(5-benzylidene...) is its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The compound's ability to inhibit this enzyme suggests potential applications in diabetes management. In vitro studies have shown that it effectively reduces aldose reductase activity with an IC50 value indicating its potency.

Study on Aldose Reductase Inhibition

A study conducted by Kucerova-Chlupacova et al. (2020) investigated the inhibitory effects of various thiazolidinone derivatives on aldose reductase. The findings revealed that (Z)-3-(5-benzylidene...) significantly inhibited the enzyme's activity, demonstrating a potential pathway for therapeutic intervention in diabetic complications .

Quantum-Chemical Calculations

Furthermore, quantum chemical calculations using density functional theory (DFT) have been employed to understand the interaction between this compound and biological targets at a molecular level. These studies suggest that structural modifications can enhance biological activity and selectivity towards specific enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

- Benzylidene Modifications: Methyl (4-position) and methoxy (2-position) groups increase molar mass and density compared to the unsubstituted target compound.

- Aryl/Heteroaryl Groups: Pyridin-2-yl (target) is less polar than 3-hydroxyphenyl or 3-methoxyphenyl , suggesting differences in solubility and hydrogen-bonding capacity.

Physicochemical Properties

- Density : Substituted benzylidene analogs (e.g., 4-methyl: 1.43 g/cm³ ; 2-methoxy: 1.4 g/cm³ ) show higher densities than unsubstituted derivatives, likely due to increased molecular packing efficiency.

- pKa: The 3-hydroxyphenyl analog (pKa 9.53 ) suggests moderate acidity, influenced by the phenolic -OH group. Pyridin-2-yl (target) may exhibit basicity due to the nitrogen lone pair, though experimental data is lacking.

- Molecular Weight : Methoxy-substituted derivatives (412.525–428.52 g/mol ) exceed the target’s calculated mass (396.48 g/mol), highlighting the impact of substituents on bulk.

Q & A

Q. How to analyze reaction kinetics for mechanistic insights?

- Methodological Answer : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction progress. Fit data to kinetic models (e.g., pseudo-first-order) to determine rate constants and propose mechanisms .

Q. What statistical tools are recommended for high-throughput screening data?

- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in large datasets, while machine learning (e.g., Random Forest) identifies key structural features correlated with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.